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Compound of Interest

Compound Name: Upidosin mesylate

Cat. No.: B15188140 Get Quote

Disclaimer: The initial request specified "Upidosin mesylate." Extensive database searches

yielded no results for a compound with this name. The information provided herein pertains to

Upadacitinib, a well-documented Janus kinase (JAK) inhibitor, which is presumed to be the

intended subject of the query. While various salt forms of Upadacitinib are described in the

literature, specific details for a "mesylate" salt are not readily available. This guide, therefore,

focuses on the synthesis of the parent molecule, Upadacitinib, and its general characterization,

with a theoretical protocol for mesylate salt formation.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing an in-depth overview of the synthesis and characterization of

Upadacitinib.

Introduction
Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase 1

(JAK1) inhibitor.[1][2][3] It is approved for the treatment of several autoimmune and

inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and

ulcerative colitis.[1][3] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of

various pro-inflammatory cytokines that are integral to the pathophysiology of these immune-

mediated diseases.[4] The molecule's structure features a tricyclic imidazolopyrrolopyrazine

core, a chiral cis-pyrrolidine moiety, and a trifluoroethyl urea group.[5]
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The synthesis of Upadacitinib is a multi-step process that involves the preparation of key

fragments followed by their coupling and subsequent cyclization to form the core structure. A

scalable, six-stage synthesis has been developed, which is highlighted by an enantioselective

and diastereoselective hydrogenation to establish the two stereocenters on the pyrrolidine ring.

[5][6]

Key Synthetic Fragments:

Chiral Pyrrolidine Moiety: The synthesis of the (3S,4R)-3-ethyl-4-aminopyrrolidine derivative

is a critical part of the overall process. One route involves a classical resolution of a racemic

mixture.[5] An alternative, more scalable approach utilizes an enantioselective hydrogenation

of a tetrasubstituted olefin to set the desired stereochemistry.[5][6]

Pyrrolopyrazine Core: This tricyclic core is another essential building block in the synthesis of

Upadacitinib.

General Synthetic Strategy:

The overall synthetic approach involves the coupling of the chiral pyrrolidine fragment with the

pyrrolopyrazine core, followed by a cyclization reaction to form the imidazole ring. The final

step is the formation of the urea moiety.[5]

Illustrative Synthetic Protocol (Conceptual):

A detailed, step-by-step experimental protocol for the synthesis of Upadacitinib is proprietary.

However, based on published literature, a general workflow can be outlined. A recent patent

describes a synthetic route that is cost-effective and environmentally friendly, with good control

over the final product's quality.[7] Another patent outlines the preparation of (3S,4R)-3-ethyl-4-

(3-tosyl-3H-imidazo[l,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-l-

carboxamide as a key intermediate. The final deprotection of the tosyl group yields

Upadacitinib.[8]

Step 1: Synthesis of the Chiral Pyrrolidine Intermediate. This can be achieved through

various methods, including asymmetric synthesis or classical resolution.

Step 2: Synthesis of the Pyrrolopyrazine Core. This heterocyclic system is typically built up

through a series of condensation and cyclization reactions.
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Step 3: Coupling Reaction. The chiral pyrrolidine and the pyrrolopyrazine core are coupled

together.

Step 4: Imidazole Ring Formation. An intramolecular cyclization reaction forms the final

imidazole ring of the tricyclic system.

Step 5: Urea Formation. The synthesis is completed by the reaction with a suitable reagent

to form the N-(2,2,2-trifluoroethyl)urea moiety.
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Caption: A simplified workflow for the synthesis of Upadacitinib.
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Proposed Synthesis of Upadacitinib Mesylate
While specific literature on Upadacitinib mesylate is unavailable, a standard salt formation

protocol can be proposed. Mesylate salts are typically formed by reacting the free base of the

active pharmaceutical ingredient (API) with methanesulfonic acid.

Theoretical Experimental Protocol:

Dissolution: Dissolve Upadacitinib free base in a suitable organic solvent, such as

isopropanol or a mixture of isopropyl acetate and isopropanol.[9]

Acid Addition: Slowly add one molar equivalent of methanesulfonic acid, dissolved in a

minimal amount of the same solvent, to the Upadacitinib solution with stirring.

Crystallization: The mesylate salt may precipitate out of the solution upon addition of the acid

or may require cooling, seeding, or the addition of an anti-solvent to induce crystallization.

Isolation and Drying: The resulting solid is collected by filtration, washed with a small amount

of the solvent, and dried under vacuum to yield Upadacitinib mesylate.

Characterization of Upadacitinib
The characterization of Upadacitinib involves a range of analytical techniques to confirm its

identity, purity, and physicochemical properties.

Experimental Protocols for Characterization:

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used to

determine the purity of Upadacitinib and to quantify any process-related impurities. A

common setup involves a C18 reversed-phase column with a gradient elution using a mobile

phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[10]

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry

(LC-MS/MS) is a powerful tool for the quantification of Upadacitinib in biological matrices and

for the characterization of its metabolites.[10][11] In positive ion mode, Upadacitinib typically

shows a protonated parent ion [M+H]+.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy

are essential for the structural elucidation of Upadacitinib, confirming the connectivity of

atoms and the stereochemistry of the molecule. A published 1H NMR spectrum in d-DMSO

shows characteristic peaks for the aromatic, aliphatic, and amide protons.[8]

X-ray Powder Diffraction (XRPD): XRPD is used to characterize the solid-state form of

Upadacitinib and its salts, distinguishing between different crystalline polymorphs and

amorphous forms.[9]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These

thermal analysis techniques are used to determine the melting point, thermal stability, and

solvent/water content of the solid form of Upadacitinib.[9]
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Caption: A workflow illustrating the characterization of synthesized Upadacitinib.
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Quantitative Data Summary:

Parameter Method
Typical
Value/Result

Reference

Molecular Weight - 380.37 g/mol

Molecular Formula - C17H19F3N6O [3]

JAK1 IC50 Biochemical Assay 43-47 nM [8]

JAK2 IC50 Biochemical Assay 120 nM [8]

JAK3 IC50 Biochemical Assay 2304 nM [8]

TYK2 IC50 Biochemical Assay 4690 nM [8]

Mass Spec Transition LC-MS/MS m/z 381 → 256, 213 [10]

Time to Max

Concentration (Tmax)

Pharmacokinetic

Study
2-4 hours [1][3]

Plasma Protein

Binding
- ~52% [12]

Blood to Plasma Ratio - 1.0 [1][12]

Mechanism of Action: JAK-STAT Signaling Pathway
Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of

enzymes, with a preference for JAK1.[4] JAKs are intracellular tyrosine kinases that play a

crucial role in the signaling pathways of numerous cytokines and growth factors that are

involved in inflammation and immune responses.[8]

The binding of a cytokine to its receptor on the cell surface activates the associated JAKs. The

activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer

and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by

the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate

the transcription of target genes involved in the inflammatory response.
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Upadacitinib, by inhibiting JAK1, blocks the phosphorylation and activation of STATs, thereby

interrupting this signaling cascade and reducing the production of pro-inflammatory mediators.

[4]

JAK-STAT Signaling Pathway and Inhibition by Upadacitinib
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Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.
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Conclusion
Upadacitinib is a significant therapeutic agent for a range of autoimmune diseases, and its

synthesis and characterization are crucial for ensuring its quality, safety, and efficacy. The

synthetic strategies for Upadacitinib are well-developed, with a focus on stereocontrol and

scalability. Its characterization relies on a suite of standard analytical techniques that confirm its

structure and purity. As a selective JAK1 inhibitor, its mechanism of action is well-understood,

providing a clear rationale for its clinical use. Further research into different salt forms, such as

the mesylate, may offer opportunities to optimize its physicochemical properties for drug

product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and
Characterization of Upadacitinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15188140#upidosin-mesylate-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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